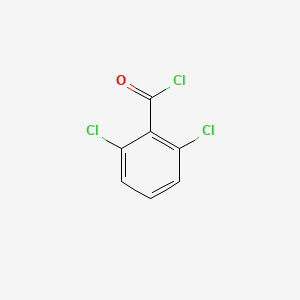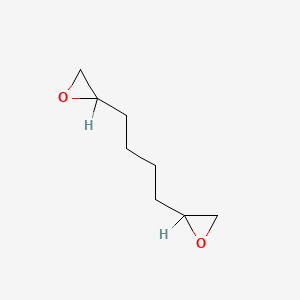
1,2,7,8-Diepoxyoctane
Overview
Description
1,2,7,8-Diepoxyoctane is an organic compound with the molecular formula C8H14O2. It is a type of epoxide, characterized by the presence of two oxirane rings. This compound is known for its role as a mutagen and is used as an intermediate in organic chemical synthesis .
Mechanism of Action
Target of Action
1,2,7,8-Diepoxyoctane is an epoxide compound . Epoxides are highly reactive and can interact with a variety of biological targets.
Mode of Action
This can occur through nucleophilic attack by biological nucleophiles such as DNA bases, leading to the formation of adducts .
Biochemical Pathways
It has been identified as a mutagen , suggesting that it may interfere with DNA replication and repair pathways.
Result of Action
This compound has been identified as a mutagen . This suggests that it can cause changes in the DNA sequence, potentially leading to mutations. These mutations can disrupt normal cellular processes and may lead to diseases such as cancer.
Biochemical Analysis
Biochemical Properties
1,2,7,8-Diepoxyoctane plays a significant role in biochemical reactions due to its ability to form covalent bonds with biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive epoxide groups. One of the key interactions is with DNA, where this compound can form interstrand cross-links, leading to mutations . This compound is also known to interact with the enzyme Pseudomonas oleovorans, which catalyzes the formation of 1,2-7,8-diepoxyoctane from 1-octene .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is known to induce mutations by forming covalent bonds with DNA, leading to genetic alterations . This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in Caenorhabditis elegans, this compound induces mutations in the unc-54 gene, which encodes the major myosin heavy chain isozyme of body wall muscle cells .
Molecular Mechanism
The molecular mechanism of this compound involves its reactive epoxide groups, which can form covalent bonds with nucleophilic sites on biomolecules. This compound can bind to DNA, forming interstrand cross-links that disrupt the DNA structure and function . Additionally, this compound can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to changes in its biological activity . Long-term exposure to this compound has been shown to cause persistent genetic mutations and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce beneficial genetic mutations, while at high doses, it can cause toxic or adverse effects . For example, in wild oat plants, treatment with 100 μl of this compound resulted in increased plant height and leaf number, while higher doses led to negative effects on growth and development .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its enzymatic formation by Pseudomonas oleovorans . This compound can interact with enzymes and cofactors involved in its metabolism, leading to changes in metabolic flux and metabolite levels . The formation of 1,2-7,8-diepoxyoctane occurs concurrently with the growth of Pseudomonas oleovorans on 1-octene .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement and localization . The distribution of this compound within cells can affect its biological activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can impact its activity and function, including its ability to form covalent bonds with DNA and proteins .
Preparation Methods
1,2,7,8-Diepoxyoctane can be synthesized through various methods. One common synthetic route involves the epoxidation of 1,7-octadiene using peracids or other oxidizing agents. The reaction typically occurs under controlled conditions to ensure the formation of the desired diepoxide . Industrial production methods often involve the use of catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
1,2,7,8-Diepoxyoctane undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane rings, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of various substituted derivatives.
Common reagents used in these reactions include peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include diols, substituted epoxides, and other oxygenated compounds .
Scientific Research Applications
1,2,7,8-Diepoxyoctane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its mutagenic properties and its effects on DNA.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
1,2,7,8-Diepoxyoctane is unique due to its structure, which contains two oxirane rings. Similar compounds include:
Epichlorohydrin: A monoepoxide used in the production of epoxy resins.
1,4-Butanediol diglycidyl ether: A diepoxide used in polymer synthesis.
1,3-Butadiene diepoxide: Another diepoxide with similar mutagenic properties.
Compared to these compounds, this compound is distinguished by its specific molecular structure and its ability to form both monoadducts and interstrand cross-links with DNA .
Properties
IUPAC Name |
2-[4-(oxiran-2-yl)butyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1(3-7-5-9-7)2-4-8-6-10-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKLPJRVSHJZPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862928 | |
| Record name | 1,7-Octadiene diepoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2426-07-5 | |
| Record name | 1,2:7,8-Diepoxyoctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2426-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,7,8-Diepoxyoctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-epoxyoctane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,7-Octadiene diepoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2:7,8-diepoxyoctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,7,8-DIEPOXYOCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IJ1M5W7LL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




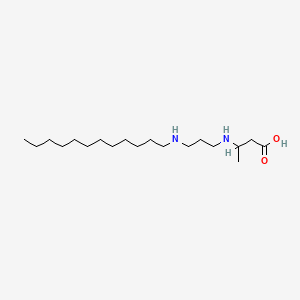

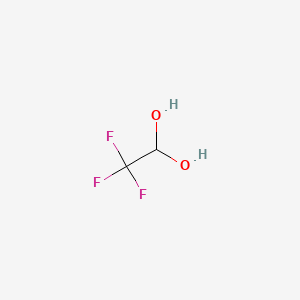
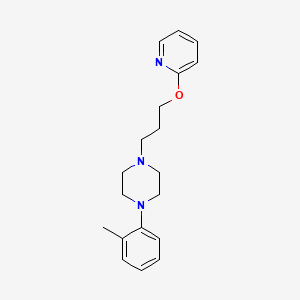
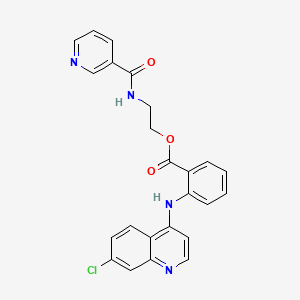
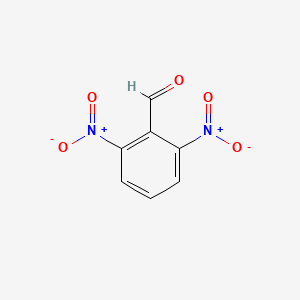
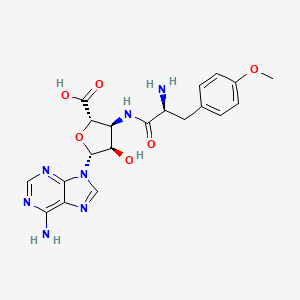

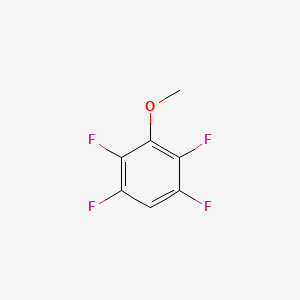
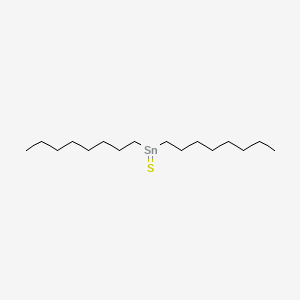
![Benzoic acid, 4-[(2-hydroxy-4,5-dimethylphenyl)azo]-](/img/structure/B1206417.png)
